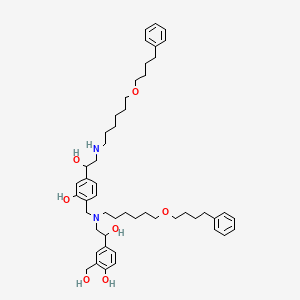![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is an organic compound that features a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is notable for its unique structure, which combines the stability of the tetramethylpiperidine moiety with the reactivity of the phenyl and hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is often synthesized from 2,2,6,6-tetramethyl-4-piperidone through reduction and subsequent oxidation steps.
Etherification Reaction: The piperidine derivative is then reacted with phenylacetaldehyde in the presence of a base such as sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitro or halogenated phenyl derivatives.
科学研究应用
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.
作用机制
The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.
1-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Similar structure but lacks the tetramethyl groups, resulting in different reactivity and stability.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of tetramethylpiperidine derivatives.
Uniqueness
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is unique due to the presence of both a phenyl group and a tetramethylpiperidin-1-yl group, which confer distinct chemical properties. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound, while the phenyl group offers a site for further functionalization.
属性
CAS 编号 |
132416-36-5 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
InChI 键 |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
规范 SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/new.no-structure.jpg)












